molecular formula C10H13N8O7P B1213083 5'-Adenylic acid, 8-azido- CAS No. 60731-47-7

5'-Adenylic acid, 8-azido-

货号: B1213083
CAS 编号: 60731-47-7
分子量: 388.23 g/mol
InChI 键: DHPCYOPKNHVUPP-LZGMGDPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextual Role in Biochemical Research

5'-Adenylic acid, 8-azido-, more commonly known as 8-azidoadenosine (B559645) monophosphate (8-azido-AMP), is a synthetically modified purine (B94841) nucleotide. It is an analog of adenosine (B11128) monophosphate (AMP), a fundamental molecule in numerous cellular processes, where an azido (B1232118) group (-N3) is substituted at the 8th position of the adenine (B156593) base. selleckchem.comsigmaaldrich.com This specific modification transforms the otherwise stable nucleotide into a powerful biochemical probe, primarily utilized for photoaffinity labeling.

The introduction of the azido group allows researchers to investigate and identify the binding sites of nucleotides on macromolecules. When activated by ultraviolet (UV) light, the azido group becomes highly reactive, enabling it to form covalent bonds with molecules in its immediate vicinity, such as the amino acid residues within the nucleotide-binding pocket of a protein. This characteristic makes 8-azido-AMP and its di- and triphosphate counterparts invaluable tools for mapping enzyme active sites, elucidating protein-nucleic acid interactions, and dissecting complex signal transduction pathways that are regulated by nucleotides like AMP and ATP. For example, these probes can be used to explore the intricate interactions between enzymes and nucleotides or can be incorporated into oligonucleotides to study nucleic acid functions.

Overview of Photoaffinity Labeling with Azido-Purine Nucleotides

Photoaffinity labeling is a technique used to identify and characterize ligand-binding sites within biological macromolecules. The process relies on a photo-reactive probe, such as an azido-purine nucleotide, that specifically and reversibly binds to its target site in the absence of light. biologiachile.cl For a probe to be effective, it should ideally function as a substrate or a competitive inhibitor for the target enzyme, demonstrating specific interaction. biologiachile.cl

The core of this technique is the photo-activatable azido group. smolecule.com When a sample containing the macromolecule of interest and the azido-nucleotide probe is exposed to UV light, the azido group absorbs energy and is converted into a highly reactive nitrene intermediate. This nitrene species has a very short lifespan and will rapidly and indiscriminately form a stable, covalent bond with any nearby chemical group, typically an amino acid side chain within the binding pocket. biologiachile.cl This process permanently "labels" the protein that was bound to the probe.

Following photolabeling, the covalently modified protein can be identified and analyzed using various techniques, such as SDS-PAGE and mass spectrometry. If a radiolabeled version of the azido-nucleotide is used, the target protein can be easily detected through autoradiography. nih.govasm.org This approach allows for the precise identification of nucleotide-binding proteins even in complex biological mixtures and can help map the specific domains or amino acids that constitute the binding site. biologiachile.cloup.com This principle extends to a family of related compounds, including 8-azidoadenosine 5'-diphosphate (8-azido-ADP) and 8-azidoadenosine-5'-triphosphate (8-azido-ATP), which are used to probe ADP and ATP-binding sites, respectively. caymanchem.comjenabioscience.com

Historical Development in Investigating Nucleotide-Binding Macromolecules

The use of nucleotide analogs as biochemical probes has been a cornerstone of molecular biology for decades. Azido-purines emerged as particularly useful reagents. The selection of the 8-position for modification was strategic, as it was considered less likely to disrupt the molecular recognition that distinguishes between different purine bases like adenosine and guanosine. oup.com Early research in the 1970s and 1980s established the utility of these compounds. For instance, 8-azido-cyclic AMP was used to successfully identify and study the regulatory subunits of cAMP-dependent protein kinases, which are crucial components of cellular signaling pathways. nih.govnih.gov

Simultaneously, researchers synthesized and utilized other azido-purines, such as 8-azido-ATP, to investigate the nucleotide-binding sites of complex enzymes like F1-ATPases from bacteria, mitochondria, and chloroplasts. biologiachile.cl These pioneering studies demonstrated that photoaffinity labeling could specifically target and covalently modify nucleotide-binding sites, leading to the inactivation of the enzyme, thereby confirming the probe's interaction with a functionally important site. biologiachile.cl This work laid the foundation for the broader application of azido-nucleotides. Over the years, these probes have been employed to unravel the function of a wide array of proteins, including identifying the viral RNA polymerase of rotavirus and characterizing the nucleotide-binding domains of ion channels and translation initiation factors. nih.govasm.orgcaymanchem.comox.ac.uk

Data Tables

Table 1: Comparative Properties of 5'-Adenylic Acid and 5'-Adenylic Acid, 8-Azido-

Property5'-Adenylic Acid (AMP)5'-Adenylic Acid, 8-Azido- (8-Azido-AMP)Reference
Molecular Formula C₁₀H₁₄N₅O₇PC₁₀H₁₃N₈O₇P sigmaaldrich.com
Molecular Weight 347.22 g/mol 388.23 g/mol sigmaaldrich.com
Key Functional Group 6-aminopurine8-azido-6-aminopurine
Photoreactivity NoneForms reactive nitrene upon UV exposure
Primary Role Endogenous metabolite, RNA monomer, signaling moleculePhotoaffinity probe for biochemical research selleckchem.com
Enzyme Activation Full agonist for many enzymesOften a partial agonist or competitive inhibitor

Table 2: Selected Research Applications of 8-Azido-Purine Nucleotides

Target MacromoleculePhotoaffinity Probe UsedKey Research FindingReference
Biodegradative Threonine Dehydratase 8-azido-AMPIdentified the allosteric AMP binding site.
AMP-activated Protein Kinase (AMPK) 8-azido-AMPLabeled the γ1 subunit, which was protected by the presence of AMP.
Eukaryotic Initiation Factor 2 (eIF2) 8-azido-ADP / 8-azido-GTPIdentified specific ATP and GTP-binding domains on the protein. caymanchem.com
Rotavirus VP1 Protein 8-azido-ATPIdentified VP1 as the viral RNA-dependent RNA polymerase. nih.govasm.org
F₁-ATPase 8-azido-ATPLabeled and characterized the nucleotide-binding sites on the enzyme subunits. biologiachile.cl
K-ATP Channel Subunit Kir6.2 8-azido-ATPDirectly photoaffinity labeled the Kir6.2 subunit, demonstrating an ATP binding site. ox.ac.uk
cGMP-dependent Protein Kinase 8-azido-cGMPCovalently labeled the kinase, with labeling inhibited by cGMP. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

60731-47-7

分子式

C10H13N8O7P

分子量

388.23 g/mol

IUPAC 名称

[(2R,3S,4R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N8O7P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9?/m1/s1

InChI 键

DHPCYOPKNHVUPP-LZGMGDPASA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N

手性 SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

规范 SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N

同义词

8-azidoadenosine 5'-monophosphate

产品来源

United States

Synthesis and Chemical Derivatization for Research Applications

Methodologies for 8-Azido-Adenine Nucleotide Synthesis

The generation of 8-azido-adenine nucleotides can be achieved through both chemical and enzymatic routes, each offering distinct advantages depending on the desired scale and specific form of the nucleotide (monophosphate, diphosphate, or triphosphate).

The primary chemical route for introducing an azido (B1232118) group at the 8-position of the adenine (B156593) ring involves a nucleophilic substitution reaction on an 8-bromo-adenine precursor. This method is effective for producing the monophosphate form, which can then be further phosphorylated.

A common procedure for the synthesis of 8-azidoadenosine (B559645) 5'-monophosphate (8-N₃-AMP) starts with 8-bromoadenosine (B559644) 5'-monophosphate. The reaction is typically carried out by heating the 8-bromo derivative with a source of azide (B81097) ions, such as sodium azide, in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). The product, 8-N₃-AMP, can then be purified using ion-exchange chromatography.

An alternative approach involves the initial synthesis of 8-azidoadenosine from 8-bromoadenosine, which is subsequently phosphorylated to the monophosphate form using phosphoryl chloride in triethyl phosphate (B84403). This multi-step process allows for the isolation and purification of intermediates, potentially leading to a purer final product.

Table 1: Chemical Synthesis of 8-Azidoadenosine 5'-Monophosphate

Starting Material Reagent Solvent Reaction Conditions Product
8-Bromoadenosine 5'-monophosphate Sodium azide Dimethyl sulfoxide (DMSO) Heating 8-Azidoadenosine 5'-monophosphate
8-Bromoadenosine Sodium azide Dimethyl sulfoxide (DMSO) Heating 8-Azidoadenosine

Enzymatic methods offer a high degree of specificity and are particularly useful for the phosphorylation of the monophosphate to the di- and triphosphate forms under mild conditions. Polyphosphate kinase 2 (PPK2) enzymes have demonstrated utility in this regard, using sodium polyphosphate as an inexpensive phosphate donor.

In a typical enzymatic synthesis, 8-azido-AMP is incubated with a PPK2 enzyme, such as EbPPK2, in the presence of sodium polyphosphate and magnesium chloride. The reaction proceeds through the formation of 8-azido-adenosine 5'-diphosphate (8-N₃-ADP) as an intermediate, ultimately yielding 8-azido-adenosine 5'-triphosphate (8-N₃-ATP). The progress of the reaction can be monitored by techniques like liquid chromatography-mass spectrometry (LC-MS), which allows for the quantification of the monophosphate, diphosphate, and triphosphate species over time. Research has shown that C8-modified analogues like 8-azido-AMP are well-tolerated by these enzymes, with high conversion rates to the triphosphate form achieved in a short period.

Table 2: Enzymatic Conversion of 8-Azido-AMP to 8-Azido-ATP by EbPPK2

Substrate Enzyme Phosphate Donor Key Cofactor Intermediate Final Product

Functionalization and Analog Generation for Enhanced Probing

To broaden the applicability of 8-azido-adenine nucleotides, they are often functionalized with additional chemical moieties. These modifications can introduce chromophores for spectroscopic studies, linkers for spatial probing, or radioactive labels for sensitive detection.

A notable example of integrating a chromophoric group is the synthesis of 2',3'-O-(2,4,6-trinitrophenyl)-8-azido-adenosine nucleotides (TNP-8-N₃-ATP, -ADP, and -AMP). nih.govnih.gov These analogs combine the photoreactive 8-azido group with the fluorescent and chromophoric trinitrophenyl (TNP) moiety. The TNP group allows for the study of nucleotide binding to proteins through fluorescence spectroscopy.

These derivatives have been successfully used as photoaffinity probes for the Ca²⁺-ATPase of the sarcoplasmic reticulum. nih.gov Upon binding to the enzyme, these probes exhibit a significant increase in fluorescence, a phenomenon termed "superfluorescence," which is dependent on the enzyme's turnover. nih.gov Subsequent irradiation with UV light results in the covalent incorporation of the nucleotide analog into the catalytic site of the protein, allowing for the identification of specific amino acid residues involved in nucleotide binding. nih.govnih.gov

The introduction of linker arms at the 8-position of the adenine ring allows for the creation of spatially resolved probes. A common strategy for this involves the synthesis of an 8-thioadenosine nucleotide precursor, which can then be alkylated with a linker containing a terminal reactive group.

For instance, a similar approach has been used to synthesize 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-triphosphate (8-BDB-TATP). nih.gov This synthesis involves the conversion of ATP to 8-bromo-ATP, followed by reaction with a thiol to produce 8-thio-ATP. nih.gov The 8-thio-ATP is then condensed with 1,4-dibromobutanedione to yield the final product. nih.gov A similar synthetic strategy could be employed to create 8-[(4-azidophenacyl)thio]adenosine 5′-triphosphate by reacting 8-thio-ATP with 4-azidophenacyl bromide. This would attach a second photoreactive group (the azidophenacyl moiety) at a defined distance from the adenine ring, creating a bifunctional probe capable of cross-linking to different parts of a protein's nucleotide-binding site.

For highly sensitive detection in biochemical assays, 8-azido-adenine nucleotides can be radiolabeled with phosphorus-32 (B80044) (³²P). The label can be incorporated at either the alpha (α) or gamma (γ) phosphate position of the triphosphate chain, providing different experimental advantages.

[α-³²P] Labeling: The synthesis of [α-³²P]8-N₃-ATP allows the radiolabel to be stably incorporated into nucleic acids by polymerases or to remain on the protein after hydrolysis of the terminal phosphates. The enzymatic synthesis of [α-³²P]8-azido adenylate trimer 5'-triphosphate has been reported, utilizing [α-³²P]8-azidoATP as a substrate for enzymes like 2-5A synthetase. This allows for the creation of radiolabeled photoaffinity probes to study specific protein-nucleic acid interactions.

[γ-³²P] Labeling: Labeling at the gamma position, to produce [γ-³²P]8-N₃-ATP, is particularly useful for studying enzymes that hydrolyze ATP, such as kinases and ATPases. The transfer of the terminal ³²P-labeled phosphate group to a substrate can be easily monitored. The preparation of [γ-³²P]8-N₃-ATP can be achieved through enzymatic methods, for example, by using polynucleotide kinase to transfer the γ-phosphate from a donor [γ-³²P]ATP to 8-azido-ADP. The resulting radiolabeled photoprobe can then be used in photoaffinity labeling experiments to identify and characterize the nucleotide-binding domains of various enzymes.

Table 3: Common Compound Names

Abbreviation Full Compound Name
8-N₃-AMP 5'-Adenylic acid, 8-azido- (8-Azidoadenosine 5'-monophosphate)
8-N₃-ADP 8-Azidoadenosine 5'-diphosphate
8-N₃-ATP 8-Azidoadenosine 5'-triphosphate
TNP-8-N₃-ATP 2',3'-O-(2,4,6-Trinitrophenyl)-8-azidoadenosine 5'-triphosphate
TNP-8-N₃-ADP 2',3'-O-(2,4,6-Trinitrophenyl)-8-azidoadenosine 5'-diphosphate
TNP-8-N₃-AMP 2',3'-O-(2,4,6-Trinitrophenyl)-8-azidoadenosine 5'-monophosphate
8-BDB-TATP 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-triphosphate
[α-³²P]8-N₃-ATP [alpha-³²P]8-Azidoadenosine 5'-triphosphate

Considerations for Analog Stability and Reactivity in Experimental Systems

The utility of 8-azido-5'-adenylic acid as a molecular probe is contingent upon its stability under various experimental conditions and its specific reactivity upon activation. Understanding these characteristics is paramount for the design and interpretation of experiments in which it is employed. Two key aspects of its reactivity are its interaction with reducing agents commonly found in biological buffers and its deliberate activation by light.

Interactions with Thiol-Containing Reagents

A significant consideration when using 8-azido-5'-adenylic acid is its reactivity towards thiol-containing reagents, which are frequently used in experimental buffers to maintain the redox state of proteins. The azido group at the 8-position of the adenine ring is susceptible to reduction by these agents, particularly dithiols.

This reaction occurs at room temperature in the dark and is base-catalyzed. nih.govnih.gov Thiols, such as dithiothreitol (B142953) (DTT), can reduce the azido moiety to the corresponding 8-amino derivative, 8-amino-5'-adenylic acid. nih.govnih.gov This conversion eliminates the photoreactive properties of the molecule, rendering it ineffective as a photoaffinity label. The reaction is notably rapid with dithiols like DTT compared to monothiols such as mercaptoethanol. nih.govresearchgate.net

This chemical instability in the presence of common reducing agents necessitates careful experimental design. Buffers containing thiols should be avoided in protocols where the photoreactivity of 8-azido-5'-adenylic acid is required. If a reducing agent is essential for maintaining the integrity of the biological sample, its concentration and the incubation time with the azido analog must be minimized. The potential for this dark reaction underscores the importance of appropriate controls to ensure that any observed biological effects are due to the intended photo-induced covalent modification rather than the non-photochemical formation of the 8-amino derivative.

Thiol ReagentReactivity with 8-Azido GroupReaction ProductKey Considerations
Dithiothreitol (DTT)High; rapid reaction in the dark nih.gov8-Amino-5'-adenylic acidCommonly used in protein buffers; its presence can abolish photoreactivity.
MercaptoethanolModerate; slower than dithiols researchgate.net8-Amino-5'-adenylic acidStill poses a risk of reducing the azido group over time.
GlutathioneModerate researchgate.net8-Amino-5'-adenylic acidA biologically relevant thiol that can also reduce the azido analog.

Photoreactivity Characteristics and Activation Wavelengths

The primary application of 8-azido-5'-adenylic acid stems from its photoreactive properties. Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive intermediate that can form a stable covalent bond with adjacent molecules. nih.gov This process is the foundation of photoaffinity labeling, a technique used to identify and characterize nucleotide-binding sites in proteins and other macromolecules.

The photoactivation process begins with the absorption of a photon, which excites the aryl azide. This leads to the extrusion of molecular nitrogen (N₂) and the generation of a highly reactive and short-lived singlet nitrene intermediate. The nitrene can then undergo a variety of reactions, including insertion into C-H or N-H bonds, or addition to C=C bonds, resulting in a stable covalent crosslink with a nearby molecule. researchgate.net If no suitable reaction partner is in the vicinity, the nitrene may react with the aqueous solvent to yield 8-amino and 8-hydroxylamino derivatives. researchgate.net

The activation of 8-azidoadenosine derivatives is typically achieved using UV light. The wavelength of maximum absorption (λmax) for the closely related compound 8-azido-ATP is 281 nm. jenabioscience.com Photolysis is generally carried out using light sources that emit in the range of 254 nm to over 300 nm. thermofisher.com The use of longer wavelength UV light is often preferred to minimize potential photodamage to biological macromolecules like proteins and nucleic acids. researchgate.net The efficiency of the photochemical conversion is described by the quantum yield, which is the fraction of absorbed photons that result in a specific photochemical event. While specific quantum yield values for 8-azido-5'-adenylic acid are not broadly reported, aryl azides are generally considered effective photoaffinity labels, implying a functionally sufficient quantum yield for nitrene generation.

PropertyCharacteristicSignificance
Activation WavelengthUV light (typically 254 nm to >300 nm); λmax ~281 nm jenabioscience.comAllows for specific activation of the probe with light, minimizing damage to biological samples at longer wavelengths.
Reactive IntermediateAryl NitreneHighly reactive species that forms covalent bonds with a wide range of chemical groups in proximity.
Reaction TypeCovalent bond formation (e.g., C-H insertion)Forms a stable, irreversible link between the analog and its binding partner, enabling identification.
Primary PhotoproductsCovalently labeled biomolecule; 8-amino and 8-hydroxylamino derivatives (in aqueous media) researchgate.netThe desired outcome is the labeled biomolecule for subsequent analysis.

Mechanistic Principles of 8 Azido Adenine Nucleotide Probes in Biological Systems

Photoactivation Chemistry and Covalent Adduction

The core of 8-azido-adenine nucleotide utility lies in their ability to be converted from passive analogs into reactive agents upon exposure to ultraviolet (UV) light. This process initiates a series of chemical transformations that culminate in the formation of a covalent bond with interacting biomolecules.

Nitrene Formation from Azide (B81097) upon Ultraviolet Irradiation

When exposed to UV light, typically in the range of 254–365 nm, the azido (B1232118) group (-N₃) of 8-azido-adenine nucleotides undergoes photolysis. nih.gov This process leads to the extrusion of a molecule of dinitrogen (N₂) and the generation of a highly reactive nitrene intermediate. mdpi.com A nitrene is a neutral, electron-deficient nitrogen species with only six valence electrons, making it extremely reactive.

However, recent studies have refined this model, suggesting that the singlet nitrene is exceedingly short-lived in aqueous solutions, tautomerizing in less than 400 femtoseconds to a more stable, yet still highly reactive, closed adenosine (B11128) diazaquinodimethane intermediate. nih.gov This intermediate is considered the principal reactive species responsible for the subsequent crosslinking reactions in many biological systems. nih.gov

Non-Specific and Site-Specific Covalent Crosslinking to Proximal Biomolecules

The highly reactive intermediate generated upon photoactivation can readily insert into various chemical bonds present in proximal biomolecules, such as proteins and nucleic acids, resulting in a stable covalent crosslink. mdpi.com This reactivity is relatively non-specific in terms of the types of bonds it can react with, including C-H, N-H, and O-H bonds found in amino acid side chains and the polypeptide backbone. mdpi.com

The specificity of the labeling, however, is determined by the initial non-covalent binding of the 8-azido-adenine nucleotide to a specific binding site on the target biomolecule. Because the probe is localized within the nucleotide-binding pocket, the subsequent photo-induced covalent adduction occurs at or near this site. This site-specific crosslinking allows researchers to identify and map nucleotide-binding domains within proteins. biologiachile.clnih.gov For instance, 8-azido-ATP has been used to label specific amino acid residues within the nucleotide-binding sites of F1-ATPases. biologiachile.cl While the ideal outcome is the labeling of a single amino acid, the high reactivity of the intermediate can sometimes lead to the labeling of several residues in close proximity within the binding site. biologiachile.cl

Specificity and Competitive Binding Dynamics within Nucleotide Sites

The effectiveness of 8-azido-adenine nucleotides as probes is contingent on their ability to mimic their natural counterparts and bind specifically to the intended nucleotide-binding sites.

Analog Affinity for Endogenous Nucleotide Binding Sites

8-azido-adenine nucleotides generally serve as effective analogs for endogenous adenine (B156593) nucleotides (AMP, ADP, and ATP). Studies have shown that these analogs can bind to and, in some cases, act as substrates for enzymes that normally bind adenine nucleotides. For example, 8-azido-ATP and 8-azido-ADP have been shown to be good substrates for ecto-nucleotidase activities, with kinetic parameters similar to those of ATP and ADP. nih.gov This indicates that the 8-azido modification does not always preclude binding to the active site. The affinity of these analogs for nucleotide-binding sites allows them to be used to probe the function and structure of a wide range of proteins, including kinases, ATPases, and other nucleotide-binding proteins. biologiachile.clnih.govnih.gov

Interactive Table: Kinetic Parameters of 8-Azido-Adenine Nucleotides with Ecto-Nucleotidases

Nucleotide Enzyme Activity Km (µM) Vmax (nmol/min x 10⁶ cells)
8-Azido-ATP Ecto-ATPase 256.30 +/- 36.41 14.33 +/- 0.84
8-Azido-ADP Ecto-ADPase 595.29 +/- 67.44 6.86 +/- 0.45
8-Azido-AMP Ecto-5'-nucleotidase Not hydrolyzed Not applicable

Data from a study on cultured chromaffin cells. nih.gov

Competitive Displacement by Native Nucleotides

A crucial control in photoaffinity labeling experiments is the demonstration that the binding of the 8-azido analog is specific to the nucleotide-binding site. This is typically achieved through competitive displacement experiments. The addition of the corresponding native nucleotide (e.g., ATP or ADP) should compete with the 8-azido analog for binding to the target site, thereby reducing or preventing the photo-induced covalent labeling. biologiachile.clnih.govnih.gov Successful competition by the native nucleotide, while non-binding molecules like AMP (in some systems) show no effect, provides strong evidence for the specificity of the interaction. biologiachile.clnih.gov For example, in studies with F1-ATPase, the presence of excess ATP or ADP protected the enzyme from inactivation by photoactivated 8-azido-ATP, confirming that the analog binds to the same sites. biologiachile.clnih.gov

Conformational Considerations and Molecular Modeling of Analog-Biomolecule Interactions

The substitution of a hydrogen atom with a bulky azido group at the 8-position of the adenine ring can influence the conformational preferences of the nucleotide. While native adenine nucleotides like ATP predominantly adopt an anti-conformation, 8-substituted analogs, including 8-azido-ATP, tend to favor a syn-conformation. biologiachile.cl This altered conformational preference can affect the analog's interaction with the binding site and its biological activity.

Molecular modeling studies have become increasingly important in understanding these interactions. nih.gov Such studies can help to visualize how the 8-azido-adenine nucleotide fits into a binding pocket and can predict the likely sites of covalent adduction. For instance, molecular modeling of 8-azido-AMP has been used to re-examine its conformational properties when incorporated into nucleic acid structures. nih.gov These computational approaches, combined with experimental data, provide a more detailed picture of the analog-biomolecule interactions at the atomic level, aiding in the interpretation of photoaffinity labeling results. biologiachile.clnih.gov

Applications in Investigating Biomolecular Interactions and Cellular Processes

Elucidation of Nucleotide-Binding Sites and Their Topography

The ability of 8-azido-AMP to covalently modify nucleotide-binding sites makes it an invaluable tool for mapping these domains on enzymes and other proteins.

Identification of Active and Regulatory Binding Sites on Enzymes and Proteins

8-azido-AMP has been instrumental in identifying both active (catalytic) and regulatory (allosteric) nucleotide-binding sites on a variety of proteins. For instance, in the study of biodegradative threonine dehydratase from Escherichia coli, 8-azido-AMP was used to label the allosteric AMP-binding site. nih.gov This labeling led to the identification of a specific tryptic peptide (residues 230-242) as the AMP-binding region. nih.gov Similarly, derivatives of 8-azido-AMP have been used to probe the catalytic nucleotide-binding site of sarcoplasmic reticulum Ca²⁺-ATPase. capes.gov.brnih.gov These studies have helped to pinpoint specific amino acid residues, such as Lys-492, that are crucial for nucleotide binding. capes.gov.brnih.gov

Mapping Binding Sites within Protein Subunits and Structural Domains

Beyond identifying the general location of binding sites, 8-azido-AMP allows for the precise mapping of these sites to specific protein subunits and structural domains. In the complex multi-subunit enzyme, mitochondrial F₁-ATPase, 8-azido-ATP (a related compound) was found to label three different amino acids within the nucleotide-binding site on the β subunit. biologiachile.cl Further studies on mitochondrial ATPase using 8-azido-ATP and 8-azido-ADP revealed that in the presence of Mg²⁺, the label is bound to both the α and β subunits, with a higher proportion on the α subunits. nih.gov This differential labeling provides insights into the arrangement and interaction of these subunits. In another example, photoaffinity labeling of rotavirus single-shelled particles with 8-azido-ATP specifically labeled the VP1 protein, identifying it as the viral RNA polymerase. asm.org

Characterization of Enzyme Mechanisms and Kinetic Properties

By modifying nucleotide-binding sites, 8-azido-AMP can be used to study the effects of nucleotide binding on enzyme activity, mechanism, and kinetics.

Studies on Adenosine (B11128) Triphosphatases and Synthases (e.g., Mitochondrial ATP Synthase, Chloroplast Coupling Factor 1, Sarcoplasmic Reticulum Ca²⁺-ATPase)

8-azidoadenine (B1229929) nucleotides have been extensively used to investigate the function of ATPases and ATP synthases.

Mitochondrial ATP Synthase: Studies using 8-azido-ATP and 8-azido-ADP on mitochondrial ATP synthase have provided evidence for the roles of different subunits in catalysis and regulation. nih.govnih.gov For example, it was found that both 8-azido-ATP and 8-azido-ADP bind primarily to the β subunits, but the reactive nitrene can also crosslink to the α subunit, suggesting the binding site is at an interface between these two subunits. nih.gov These experiments have also been used to probe the cooperativity between catalytic sites. nih.gov

Chloroplast Coupling Factor 1 (CF1): In studies of chloroplast CF1, the photoaffinity analog 2-azido-ADP was used to label a tight nucleotide-binding site. nih.gov Covalent incorporation of the analog led to the inactivation of ATPase activity, and the label was found exclusively on the β subunit. nih.govnih.gov This indicates a strong cooperativity between the β subunits and the catalytic sites. nih.gov

Sarcoplasmic Reticulum Ca²⁺-ATPase: Derivatives of 8-azido-AMP and 8-azido-ATP have been synthesized to probe the nucleotide sites of the sarcoplasmic reticulum Ca²⁺-ATPase. capes.gov.brnih.govuct.ac.za These studies identified Lys-492 within the catalytic site and suggested that this residue is part of a subdomain that binds the purine (B94841) and proximal phosphoryl groups of ATP. capes.gov.brnih.gov

EnzymePhotoaffinity LabelKey Findings
Mitochondrial ATP Synthase 8-azido-ATP, 8-azido-ADPBinding occurs at the α-β subunit interface, primarily on the β subunit. nih.gov Reveals interactions between catalytic and regulatory sites. nih.gov
Chloroplast Coupling Factor 1 2-azido-ADPLabels a tight binding site on the β subunit, inactivating the enzyme and demonstrating cooperativity among β subunits. nih.govnih.gov
Sarcoplasmic Reticulum Ca²⁺-ATPase TNP-8-azido-AMP, TNP-8-azido-ATPIdentifies Lys-492 in the catalytic nucleotide-binding site. capes.gov.brnih.gov

Investigations of Nucleotide-Dependent Enzymes (e.g., Viral RNA Polymerase, AMP-Activated Protein Kinase, Biodegradative Threonine Dehydratase)

8-azido-AMP and its derivatives are valuable for studying enzymes whose activity is regulated by adenine (B156593) nucleotides.

Viral RNA Polymerase: Photoaffinity labeling with 8-azido-ATP was used to identify the VP1 protein of rotavirus as the RNA-dependent RNA polymerase. asm.org The covalent attachment of the analog to VP1 correlated with the inhibition of viral mRNA synthesis. asm.org

AMP-Activated Protein Kinase (AMPK): In studies of AMPK, a key regulator of cellular energy homeostasis, 8-azido-[³²P]AMP was used to label the γ-subunit of the heterotrimeric complex. portlandpress.comnih.gov This finding suggests that the γ-subunit is directly involved in binding AMP. portlandpress.comnih.gov

Biodegradative Threonine Dehydratase: The photoreactive analog 8-azido-AMP was shown to stimulate the activity of biodegradative threonine dehydratase from E. coli in a manner similar to AMP, by decreasing the Kₘ for threonine. nih.govresearchgate.net However, 8-azido-AMP was a more potent activator at lower concentrations and stabilized a dimeric form of the enzyme, whereas AMP promoted a tetrameric form. nih.govresearchgate.net Covalent incorporation of 8-azido-AMP led to enzyme inactivation, which could be prevented by the presence of AMP. nih.gov

EnzymePhotoaffinity LabelKey Findings
Rotavirus RNA Polymerase 8-azido-ATPIdentified the VP1 protein as the RNA polymerase. asm.org
AMP-Activated Protein Kinase 8-azido-[³²P]AMPIndicated that the γ-subunit participates directly in AMP binding. portlandpress.comnih.gov
Biodegradative Threonine Dehydratase 8-azido-AMPLabeled the allosteric AMP site, revealing differences in enzyme activation and quaternary structure compared to AMP. nih.govresearchgate.net

Analysis of Transporters and Metabolic Pathway Enzymes (e.g., ADP-Glucose Transporter, Mitochondrial Adenine Nucleotide Translocase)

The utility of 8-azido-AMP extends to the study of transporters and other metabolic enzymes.

ADP-Glucose Transporter: In cereal endosperm amyloplasts, the substrate analog 8-azido-[α-³²P]ADP-glucose was used to label the ADP-glucose transporter. nih.govoup.com This led to the identification of a 38 kDa integral membrane protein as the polypeptide responsible for substrate binding. nih.govoup.com

Mitochondrial Adenine Nucleotide Translocase: 8-azido-ADP has been shown to be a covalent-binding inhibitor of the mitochondrial adenine nucleotide translocase. nih.govmedchemexpress.com This irreversible inhibition is light-dependent and blocks the exchange of adenine nucleotides across the mitochondrial inner membrane. medchemexpress.com

Research on Nucleic Acid-Protein Interactions and Complexes

Photoaffinity labeling with 8-azidoadenosine (B559645) nucleotides has been instrumental in elucidating the intricate interactions between nucleic acids and their associated proteins, which are fundamental to processes like transcription and DNA replication.

8-Azidoadenosine 5'-triphosphate (8-N3-ATP) has been extensively used to probe the structure of RNA polymerase, the central enzyme in transcription. nih.gov As a competitive inhibitor of ATP, 8-N3-ATP specifically targets the active site of the enzyme. nih.gov Early studies on Escherichia coli DNA-dependent RNA polymerase used [γ-³²P]-8-N3-ATP to covalently label the enzyme's subunits upon UV irradiation. nih.gov Analysis revealed that the major labeled subunits were β' and σ, with minor labeling of the β and α subunits. nih.gov This labeling was specifically prevented by the addition of excess ATP but not UTP, confirming that the probe binds to the ATP substrate site. nih.gov These findings indicated the major involvement of the β' and σ subunits in forming the active site, while the β and α subunits are in close proximity. nih.gov

While 8-N3-ATP is a valuable tool, its incorporation into a growing RNA chain by E. coli RNA polymerase can sometimes lead to chain termination. oup.com However, under specific conditions, other polymerases like the bacteriophage T7 RNA polymerase can successfully incorporate 8-azidoadenosine monophosphate (8-N3-AMP) into RNA transcripts. nih.govnih.gov This requires the presence of manganese ions (Mn²⁺) in the transcription buffer. nih.govresearchgate.net The resulting RNA, containing the photoreactive 8-azidoadenosine, can then be used as a probe to identify and map interactions with RNA-binding proteins. nih.gov For instance, an RNA sequence containing 8-azidoadenosine was shown to successfully crosslink to the coat protein of the E. coli phage MS2, demonstrating the utility of this method for studying specific RNA-protein complexes. nih.govnih.gov

Molecular modeling studies have provided further insights, suggesting that 8-azido-AMP preferentially adopts an anti conformation, which influences its interaction with enzymes like RNA polymerase. oup.comnih.gov

Table 1: Application of 8-Azidoadenosine Analogs in RNA Polymerase Studies

Enzyme/ComplexAnalog UsedOrganism/SystemKey Research FindingReference
DNA-dependent RNA polymerase8-azidoadenosine 5'-triphosphateEscherichia coliCompetitively inhibited ATP incorporation; labeled β', σ, β, and α subunits, identifying them as part of or near the active site. nih.gov
Bacteriophage T7 RNA polymerase8-azidoadenosine 5'-triphosphateBacteriophage T7Successfully incorporated 8-N3-AMP into RNA transcripts in the presence of Mn²⁺ ions. nih.gov
MS2 coat protein-RNA complexRNA containing 8-azidoadenosineEscherichia coli phage MS2Demonstrated successful UV-induced crosslinking between the modified RNA and its target binding protein. nih.gov

The application of 8-azidoadenosine analogs extends to enzymes that interact with DNA. The triphosphate form, 8-azido-ATP, and its deoxy counterpart, 8-azido-dATP, are particularly useful for studying DNA-dependent enzymes such as DNA polymerases and topoisomerases. oup.com These analogs act as probes for ATP or dATP binding sites, which are crucial for the catalytic activity of many of these enzymes.

For example, 8-azido-ATP has been employed in studies of the RecBCD enzyme from E. coli, a helicase-nuclease complex involved in DNA repair. acs.org Photoaffinity labeling with this analog helped to characterize the nucleotide-binding sites within the complex. Similarly, research on DNA topoisomerase II, an enzyme that alters DNA topology, has utilized 8-azido-ATP. In these studies, the analog showed poor substrate activity, suggesting that the azido (B1232118) modification at the 8-position interferes with the hydrolysis step essential for the enzyme's function, thereby acting as a competitive inhibitor.

The deoxyadenosine (B7792050) analog, 8-azido-2'-deoxyadenosine, can be incorporated into DNA and is used to study very close contacts between DNA and proteins within the major groove. oup.com However, the bulky C-8 substitution can sometimes present challenges for extensive enzymatic incorporation into a growing DNA strand. oup.com

Table 2: Use of 8-Azidoadenosine Analogs with DNA-Dependent Enzymes

EnzymeAnalog UsedOrganismKey Research FindingReference
RecBCD enzyme8-azidoadenosine 5'-triphosphateEscherichia coliUsed to photoaffinity label and characterize nucleotide-binding sites. acs.org
DNA topoisomerase II8-azidoadenosine 5'-triphosphateGeneralActed as a competitive inhibitor with poor substrate activity, indicating the azido group disrupts hydrolysis.
DNA polymerase8-azido-2'-deoxyadenosine 5'-triphosphateGeneralCan be incorporated into DNA to probe for close protein contacts in the major groove. oup.com

Contributions to Understanding Broader Cellular and Molecular Processes

Beyond nucleic acid interactions, 8-azido-AMP and its derivatives have provided significant insights into fundamental cellular processes, including the regulation of metabolic pathways and signal transduction cascades.

AMP is a key allosteric regulator in energy metabolism, signaling a low-energy state within the cell. drugbank.com 8-Azido-AMP serves as a valuable photoaffinity analog to identify and study the AMP-binding sites on metabolic enzymes. nih.gov A classic example is its use in studying glycogen (B147801) phosphorylase, a critical enzyme in glycogenolysis. nih.govacs.org Research has shown that 8-azido-AMP can effectively replace AMP as an allosteric activator for both phosphorylase a and phosphorylase b. nih.gov Upon UV irradiation, 8-azido-AMP becomes irreversibly incorporated into the enzyme. nih.gov The specificity of this labeling was confirmed by showing that the presence of excess AMP prior to irradiation significantly reduced the incorporation of the analog, demonstrating that both bind to the same allosteric site. nih.gov

Other enzymes involved in energy metabolism that have been studied using 8-azidoadenosine analogs include:

Fructose-1,6-bisphosphatase: This enzyme, involved in gluconeogenesis, is inhibited by the photoaffinity analog 8-azido-AMP. jenabioscience.com

Adenylate kinase: A fluorescent and photoreactive derivative, 8-azido-2'-O-dansyl-ATP, was used to probe the active site of this enzyme, which is central to cellular energy homeostasis. nih.gov The study successfully labeled specific amino acid residues (Leu-115, Cys-25, and His-36) within the ATP-binding site. nih.gov

Mitochondrial F1-ATPase: The triphosphate analog, 8-azido-ATP, was used to label the nucleotide-binding site on the β subunit of this enzyme, which is the catalytic core of ATP synthase. biologiachile.cl

Table 3: Investigation of Metabolic Enzymes with 8-Azidoadenosine Analogs

EnzymeAnalog UsedKey FindingReference
Glycogen phosphorylase8-azidoadenosine 5'-monophosphateActed as an allosteric activator and irreversibly labeled the AMP binding site upon photolysis. nih.gov
Adenylate kinase8-azido-2'-O-dansyl-ATPCompetitively inhibited the enzyme and specifically labeled residues Leu-115, Cys-25, and His-36 in the active site. nih.gov
Mitochondrial F1-ATPase8-azidoadenosine 5'-triphosphateLabeled three different amino acids within the nucleotide-binding site on the β subunit. biologiachile.cl
Fructose-1,6-bisphosphatase8-azidoadenosine 5'-monophosphateActed as an inhibitor, demonstrating its utility as a probe for the AMP regulatory site. jenabioscience.com

The cyclic form of AMP, cyclic adenosine 3',5'-monophosphate (cAMP), is a ubiquitous second messenger that mediates numerous signaling pathways by activating cAMP-dependent protein kinases (cAPKs). pnas.org The photoaffinity analog 8-azidoadenosine 3',5'-cyclic monophosphate (8-N3-cAMP), often radiolabeled with ³²P, has been a cornerstone in identifying and characterizing cAMP-binding proteins, particularly the regulatory subunits of cAPKs. pnas.orgnih.gov

Seminal studies used [³²P]8-N3-cAMP to probe for cAMP binding sites in a protein kinase preparation from bovine brain. nih.govky.gov Upon UV irradiation, the label was predominantly incorporated into a protein with a molecular weight of 49,000 daltons, which was identified as the regulatory subunit of the protein kinase. nih.gov The specificity of this interaction was demonstrated by competition experiments: incorporation of the label was abolished by an excess of unlabeled cAMP, but not by other nucleotides like AMP, ADP, or ATP. nih.gov

This technique has been applied across various tissues and cell types to map the distribution and dynamics of cAPK subunits. For example, research in bovine liver used photoaffinity labeling to show that the major cAMP-binding proteins—the type I and type II regulatory subunits of cAPK—are present in both the cytoplasm and the nucleus. pnas.org This method has also been used to detect cAMP-binding proteins in secretory fluids and to study changes in cAPK isozymes during cell growth, differentiation, and disease. biologists.compnas.orgnih.govnih.gov

Table 4: Studies of Signal Transduction Proteins Using 8-Azido-cAMP

Target Protein/SystemAnalog UsedTissue/Cell TypeKey Research FindingReference
cAMP-dependent protein kinase8-azidoadenosine 3',5'-cyclic [³²P]monophosphateBovine brainSpecifically labeled the regulatory subunit (49 kDa), confirming its role as the primary cAMP receptor. nih.gov
Cyclic nucleotide-binding proteins8-azido cyclic [³²P]AMPBovine liverIdentified type I (47 kDa) and type II (52-55 kDa) cAPK regulatory subunits in both the nucleus and cytoplasm. pnas.org
Secreted cAMP-binding proteins8-azido cyclic [³²P]AMPRat parotid saliva, pancreatic fluidRevealed the presence of secreted cAPK regulatory subunits in exocrine fluids. biologists.com

Advanced Methodological Approaches Utilizing 8 Azido Adenine Nucleotides

Refined Photoaffinity Labeling Techniques

Photoaffinity labeling is a powerful technique to identify and characterize proteins that interact with specific ligands. 8-azido-adenine nucleotides are particularly useful as photoaffinity probes because upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene intermediate that can form a covalent bond with amino acid residues in close proximity within the binding pocket. This allows for the permanent tagging of interacting proteins.

Optimization of UV Irradiation Conditions for Crosslinking

The efficiency of covalent crosslinking in photoaffinity labeling experiments is critically dependent on the UV irradiation conditions. Key parameters that require optimization include the wavelength of UV light, the duration of exposure, and the concentration of the photoaffinity probe.

For 8-azidoadenosine (B559645) derivatives, UV activation is typically achieved using wavelengths in the range of 254–365 nm. The duration of irradiation is another crucial factor, with typical times ranging from a few minutes to 30 minutes. acs.org For instance, in studies with diphtheria toxin fragment A, maximal photoinsertion of [α-³²P]-8-N₃-NAD was achieved after just 2.5 minutes of irradiation with short-wavelength UV light. acs.org Similarly, experiments with rotavirus particles showed that a 1.5-minute UV exposure was sufficient to cross-link [α-³²P]azido-ATP to the viral protein VP1. asm.org Time-dependent photoaffinity labeling of APH(3')-IIa with 2-N₃ATP also demonstrated that significant crosslinking occurs within 15 to 60 seconds of UV exposure. jbiochemtech.com

It is essential to perform control experiments to ensure the specificity of the labeling. These include samples that are not irradiated with UV light and competition assays where an excess of the unmodified nucleotide (e.g., ATP or AMP) is added to the reaction. A significant reduction in labeling in the presence of the competitor confirms that the photoaffinity probe is binding to the specific nucleotide-binding site. ucdavis.eduresearchgate.net Pre-irradiating the probe in the absence of the target protein is another important control to ensure that no long-lived reactive species are generated that could lead to non-specific labeling. acs.orgjbiochemtech.com

ParameterTypical Range/ValueRationale
UV Wavelength 254–365 nmActivates the azido group to a reactive nitrene.
Irradiation Time 1.5–30 minutesBalances efficient crosslinking with minimizing protein damage. acs.orgasm.org
Probe Concentration 10–100 µMAims for saturation of the specific binding site while minimizing non-specific interactions. ucdavis.edu
Temperature 4°C to room temperatureLower temperatures can help maintain protein stability during the procedure. acs.orgasm.org

Analytical Methods for Post-Labeling Characterization (e.g., SDS-PAGE, Western Blotting, Autoradiography)

Following the UV crosslinking step, several analytical techniques are employed to identify the labeled proteins and characterize the covalent adducts. The choice of method often depends on whether a radiolabeled or fluorescent version of the 8-azido-adenine nucleotide was used.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. After photoaffinity labeling, the reaction mixture is typically resolved on an SDS-PAGE gel. acs.orgbiologiachile.cl This allows for the visualization of all proteins in the sample and the identification of which protein has been covalently modified by the photoaffinity probe, as it will have a slightly higher molecular weight.

Autoradiography is used when a radioactive isotope, such as ³²P, is incorporated into the 8-azido-adenine nucleotide (e.g., [α-³²P]8-azido-ATP). asm.orgcapes.gov.brnih.gov After SDS-PAGE, the gel is exposed to X-ray film. asm.orggoogle.comcore.ac.uk The radioactive signal will appear as a dark band on the film, precisely at the position of the labeled protein. asm.orgumich.edu This method is highly sensitive and allows for the detection of even small amounts of labeled protein. nih.gov

Western Blotting is an alternative to autoradiography, particularly when using non-radioactive probes or when a specific antibody for the target protein is available. After SDS-PAGE, the separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorophore, is then used for detection. This technique confirms the identity of the photolabeled protein.

Application of Limited Proteolysis for Subdomain Mapping

Once a protein has been identified as a target of 8-azido-AMP, limited proteolysis can be employed to map the specific binding site or subdomain. biologiachile.cl This technique involves digesting the photolabeled protein with a protease under controlled conditions, such that the protein is cleaved into a limited number of large fragments rather than being completely degraded. nih.govnih.gov

In this approach, the protein is first covalently labeled with a radioactive or fluorescent 8-azido-adenine nucleotide. capes.gov.brnih.gov The labeled protein is then subjected to partial digestion with a protease like trypsin or chymotrypsin. nih.govnih.gov The resulting peptide fragments are separated by SDS-PAGE, and the labeled fragments are identified by autoradiography or fluorescence imaging. ucdavis.edunih.gov By using site-specific antibodies or by sequencing the labeled fragments, the region of the protein containing the nucleotide-binding site can be precisely identified. capes.gov.brnih.gov

For example, this method was used to map the ATP-binding sites on the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R). capes.gov.brnih.gov After labeling with 8-azido-[α-³²P]ATP, the receptor was subjected to controlled proteolysis. The radiolabeled fragments were then identified, revealing the specific domains that constitute the ATP-binding sites. capes.gov.brnih.gov Similarly, limited proteolysis of smooth muscle myosin labeled with a fluorescent 8-azido-ATP analog helped to identify a 29 kDa N-terminal fragment as the binding region. nih.gov

Integration with Click Chemistry for Enhanced Detection and Conjugation

The azide (B81097) group on 8-azido-adenine nucleotides is not only useful for photoaffinity labeling but also serves as a handle for "click chemistry." This suite of reactions is known for being highly efficient, specific, and biocompatible. rsc.org The most prominent click reactions involving azides are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgmdpi.com These reactions allow for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the 8-azido-AMP-labeled protein, facilitating detection and purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. soton.ac.ukresearchgate.netmdpi.com In the context of 8-azido-AMP, after it has been crosslinked to its target protein, the protein now bears a reactive azide group. This azide can then be "clicked" with an alkyne-containing reporter molecule in the presence of a copper(I) catalyst. mdpi.com

This two-step approach offers significant advantages. It allows for the use of a small, minimally perturbing photoaffinity probe (8-azido-AMP) during the initial binding and crosslinking event. The bulky reporter group (e.g., a fluorophore or biotin) is introduced in the second step, after the specific interaction has been captured. mdpi.com This modularity enables the same labeled protein to be conjugated with different reporter tags for various downstream applications, such as fluorescence microscopy or affinity purification. mdpi.commdpi.com For instance, an alkyne-biotin tag can be clicked onto the labeled protein, which can then be captured on streptavidin beads for enrichment and subsequent identification by mass spectrometry. acs.org

StepDescriptionReagentsOutcome
1. Photoaffinity Labeling Covalent attachment of 8-azido-AMP to the target protein upon UV irradiation.8-azido-AMP, Target Protein, UV lightProtein covalently modified with an azide group.
2. CuAAC Reaction Ligation of an alkyne-functionalized reporter molecule to the azide-modified protein.Azide-labeled protein, Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore), Copper(I) catalyst, Reducing agent (e.g., sodium ascorbate)Protein conjugated to a reporter molecule for detection or enrichment. mdpi.commdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells, limiting its in vivo applications. nih.govresearchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a metal catalyst. nih.govresearchgate.net This bioorthogonal reaction is highly efficient and can be performed under physiological conditions, even inside living cells. nih.govgoogle.com

In this methodology, a cell or organism can be treated with 8-azidoadenosine, which is then metabolized intracellularly to 8-azido-AMP and other 8-azido-adenine nucleotides. fiu.edu After these probes bind to their target proteins, a cyclooctyne-conjugated reporter molecule is introduced. The strained alkyne reacts specifically with the azide group on the nucleotide, allowing for the detection and imaging of nucleotide-protein interactions in a live-cell context. nih.govfiu.edu

Research has shown that 8-azidoadenine (B1229929) nucleosides react efficiently with various cyclooctynes in aqueous solutions at ambient temperatures. fiu.eduresearchgate.net For example, 8-azido-ATP was shown to react quantitatively with a fused cyclopropyl (B3062369) cyclooctyne within 3 hours in aqueous acetonitrile. researchgate.netresearchgate.net An interesting feature of some of these SPAAC reactions is that the resulting triazole product can be inherently fluorescent, providing a "light-up" signal upon reaction, which can be used for direct imaging without the need for a pre-attached fluorophore. researchgate.net

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I)None (uses ring strain)
Reaction Speed Generally very fast.Can be fast, with some reactions completing in minutes. fiu.eduinrs.caacs.org
Biocompatibility Limited in vivo due to copper toxicity.Highly biocompatible, suitable for live-cell imaging. nih.govgoogle.com
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Primary Application In vitro labeling, proteomics. mdpi.commdpi.comLive-cell imaging, in vivo labeling. nih.govfiu.edu

Applications in Fluorescent Probe Synthesis and Conjugation for Live Cell Imaging

The versatility of 8-azido-adenine nucleotides, particularly 8-azido-ATP, is highlighted by their application in the synthesis of fluorescent probes for live-cell imaging. The azido group serves as a chemical handle for "click" chemistry, a set of biocompatible reactions that enable the covalent attachment of fluorophores.

One prominent method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs readily under physiological conditions without the need for cytotoxic copper catalysts. nih.govnih.gov In this approach, an 8-azido-adenine nucleotide is introduced to living cells. Subsequently, a cyclooctyne-containing fluorescent dye is added, which specifically reacts with the azido group on the nucleotide. This reaction forms a stable, fluorescent triazole product, effectively tagging the nucleotide and any proteins it may be bound to. nih.govnih.govacs.org

A key advantage of this technique is the "light-up" fluorescence that can occur upon conjugation. Often, the individual components (the azido-nucleotide and the cyclooctyne-dye) are non-fluorescent or weakly fluorescent. However, the resulting triazole product can exhibit strong fluorescence, providing a high signal-to-noise ratio for imaging. nih.govfiu.edu This fluorogenic click reaction has been successfully used for direct imaging in MCF-7 cancer cells. nih.govacs.org For instance, the reaction of 8-azido-arabino-adenosine with a cyclooctyne in MCF-7 cells resulted in strong blue fluorescence, allowing for real-time visualization within the living cells. nih.govfiu.edu

Researchers have synthesized various fluorescent and photoreactive ATP analogs based on this principle. nih.gov For example, 8-azido-2'-O-dansyl-ATP has been developed as a fluorescent photoaffinity reagent. nih.gov The dansyl group provides an environmentally sensitive fluorophore, allowing for the monitoring of ligand binding and conformational changes at the active site of ATP-binding proteins. nih.gov

These methodologies enable the tracking of signaling events and the localization of nucleotide-binding proteins within single living cells, offering a dynamic view of cellular processes. nih.govacs.org

Table 1: Examples of 8-Azido-Adenine Nucleotides in Fluorescent Probe Synthesis

8-Azido NucleotideReaction Partner (Cyclooctyne)ApplicationCell LineKey Finding
8-azido-ATPFused cyclopropyl cyclooctyneDirect imaging of click productsMCF-7Formation of a fluorescent triazole product for imaging without traditional reporters. nih.govnih.govacs.org
8-azido-arabino-AdoCyclooctyneLive cell imagingMCF-7Strong blue fluorescence observed in live cells after click reaction. nih.govfiu.edu
8-azido-2'-O-dansyl-ATPN/A (inherently fluorescent)Photoaffinity labeling and monitoring active sitesN/AFunctions as an in situ probe for ligand or conformation changes. nih.gov

Complementary Biochemical and Biophysical Techniques for Functional Characterization

To fully understand the interactions of 8-azido-adenine nucleotides with their biological targets, a combination of biochemical and biophysical techniques is employed. These methods provide quantitative data on binding affinity, enzyme inhibition, and the structural basis of these interactions.

Enzyme Kinetic Assays with Analog Inhibition

Enzyme kinetic assays are crucial for characterizing how 8-azido-adenine nucleotides interact with and inhibit enzymes that normally bind adenine (B156593) nucleotides. These analogs can act as competitive inhibitors, occupying the nucleotide-binding site and preventing the binding of the natural substrate.

For instance, 8-azido-ATP has been shown to be a substrate for ATP synthase, albeit with a lower maximum velocity (Vmax) than ATP. nih.gov The Michaelis-Menten constant (Km) values, however, are similar to those for ATP, indicating comparable binding affinity. nih.gov In another study, 8-azido-ATP was found to block Kir6.2ΔC26 currents with a half-maximal inhibition (Ki) of 2.8 ± 0.4 mM, acting as a less potent inhibitor than ATP. medchemexpress.com

The inhibitory properties of these analogs are not limited to ATP-dependent enzymes. For example, 8-azido-ATP can inhibit the transcription activity associated with rotavirus particles upon exposure to UV light. medchemexpress.com The versatility of these analogs allows for their use in studying a wide range of enzymes, including kinases, polymerases, and ATPases. nih.gov

Table 2: Enzyme Inhibition by 8-Azido-Adenine Nucleotides

Enzyme8-Azido AnalogInhibition Type/ParameterKey Finding
ATP Synthase8-azido-ATPSubstrate with lower VmaxKm values are similar to ATP, suggesting comparable binding affinity. nih.gov
Kir6.2ΔC268-azido-ATPInhibition (Ki = 2.8 ± 0.4 mM)Acts as a less potent inhibitor compared to ATP. medchemexpress.com
Rotavirus RNA Polymerase8-azido-ATPInhibition of transcriptionDecreases viral transcription in a dose-dependent manner upon UV exposure. medchemexpress.com
Aminoglycoside 3'-phosphotransferase IIa2-azido-ATPSubstrateThe analog can substitute for ATP in the enzymatic reaction. jbiochemtech.com

Binding Assays and Dissociation Constant Determination

Binding assays are employed to quantify the affinity of 8-azido-adenine nucleotides for their target proteins, typically by determining the dissociation constant (Kd). A common method involves photoaffinity labeling, where a radiolabeled or biotinylated 8-azido-adenine nucleotide is incubated with the protein of interest and then cross-linked by UV irradiation.

The extent of labeling can be measured at various concentrations of the analog to generate a saturation curve, from which the Kd can be calculated. For example, the binding of 8-azido-ATP to the synaptic vesicle protein SVOP was found to be saturable with an apparent Kd of 83 µM. plos.orgresearchgate.net Similarly, the apparent affinity constant for 8-azido-ATP binding to the yeast ABC transporter Aus1 was determined to be 0.12 µM. nih.gov

Competition binding assays are also widely used. In this setup, the protein is incubated with the labeled 8-azido-nucleotide in the presence of increasing concentrations of an unlabeled competitor (e.g., ATP). The concentration of the competitor that inhibits 50% of the labeled analog binding (IC50) can be used to calculate the Kd for the competitor. This approach was used to determine the dissociation constant for ATP binding to Aus1, which was estimated to be 0.2 µM. nih.gov

Table 3: Dissociation Constants (Kd) for 8-Azido-Adenine Nucleotides

Protein8-Azido AnalogKd ValueMethod
RecA Protein8-azido-ATP3.7 µMDirect titration
Synaptic Vesicle Protein (SVOP)8-azido-ATP83 µMSaturation binding
Yeast ABC Transporter (Aus1)8-azido-[α-32P]ATP0.12 µMSaturation binding
ABC Transporter B6 (ABCB6)8-azido-[α-32P]ATP1.39 ± 0.37 µMSaturation binding

Structural Analysis Integration (e.g., X-ray Crystallography of Analog-Bound Complexes)

Integrating structural biology techniques, such as X-ray crystallography, provides atomic-level insights into how 8-azido-adenine nucleotides interact with their protein targets. While obtaining crystal structures of proteins covalently cross-linked to these analogs can be challenging, co-crystallization with non-photolyzed analogs or the use of non-hydrolyzable versions can reveal the binding mode. nih.gov

These structures can elucidate the specific amino acid residues involved in binding the adenine ring, the ribose, and the phosphate (B84403) groups. For example, crystallographic studies of proteins bound to 8-azido-AMP have shown that the molecule often adopts an anti conformation to fit within the binding pocket. This orientation positions the azido group for potential cross-linking with nearby residues upon UV activation.

Although a crystal structure of a protein complex with 8-azido-5'-adenylic acid itself was not specifically detailed in the provided context, the principles of using nucleotide analogs in structural studies are well-established. For instance, the structure of bovine liver catalase in complex with azide (not as an adenine nucleotide analog) has been determined, revealing how the azide inhibitor binds in the active site. nih.gov Such structural data is invaluable for understanding the mechanism of inhibition and for the rational design of more specific inhibitors or probes. The combination of photoaffinity labeling with mass spectrometry can further pinpoint the exact amino acid residues that are cross-linked, as demonstrated in studies with adenylate kinase where Leu-115 and Cys-25 were identified. nih.gov

常见问题

(Basic) What are the critical storage and handling considerations for 5'-Adenylic acid, 8-azido- to maintain stability in laboratory settings?

Answer:

  • Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents, as incompatibility with oxidizers may generate hazardous decomposition products (e.g., nitrogen oxides, carbon monoxide) .
  • Handling : Use in a well-ventilated fume hood with personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid prolonged exposure to light, as azido groups are photolabile and may degrade.
  • Stability : The compound is stable under recommended conditions but may degrade over long-term storage. Regularly verify purity via HPLC or mass spectrometry before critical experiments .

(Basic) How can researchers confirm the successful synthesis of 5'-Adenylic acid, 8-azido- and assess its purity?

Answer:

  • Analytical Methods :
    • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by comparing 1^1H and 13^13C NMR spectra with literature data. Focus on the azido group’s characteristic peaks (~2100 cm1^{-1} in IR spectroscopy) .
    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to assess purity (>95% recommended for enzymatic studies) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) to rule out side products like unreacted starting materials .

(Advanced) What experimental strategies mitigate side reactions during conjugation of 8-azido-5'-adenylic acid with alkyne probes via click chemistry?

Answer:

  • Optimized Reaction Conditions :
    • Catalyst : Use Cu(I) catalysts (e.g., TBTA) to enhance reaction efficiency while minimizing copper-induced degradation .
    • Solvent : Perform reactions in aqueous buffers (pH 7–8) with 10–20% DMSO to improve solubility of hydrophobic probes.
    • Temperature : Conduct reactions at 25–37°C for 1–4 hours, monitoring progress via TLC or LC-MS to terminate before side reactions dominate .
  • Controls : Include negative controls (e.g., absence of catalyst) to confirm specificity.

(Advanced) How should researchers address discrepancies in reported enzymatic activity data when using 8-azido-5'-adenylic acid as a substrate analog?

Answer:

  • Variable Analysis :
    • Enzyme Source : Compare activity across orthologs (e.g., human vs. bacterial kinases) to identify species-specific binding affinities.
    • Buffer Conditions : Test ionic strength (e.g., 50–150 mM NaCl) and pH (6.5–8.0), as azido modifications may alter protonation states critical for enzyme-substrate interactions .
    • Inhibitor Screening : Use isothermal titration calorimetry (ITC) to quantify binding constants and validate competitive inhibition mechanisms .
  • Data Normalization : Express activity relative to unmodified 5'-adenylic acid to isolate the azido group’s effect .

(Basic) What safety protocols are essential when working with 8-azido-5'-adenylic acid in biological assays?

Answer:

  • Hazard Mitigation :
    • Toxicity : While acute toxicity data are limited, treat the compound as a potential irritant. Avoid inhalation and skin contact; use nitrile gloves and lab-grade respirators if aerosolization is possible .
    • Waste Disposal : Neutralize azido residues with 10% sodium hypochlorite before disposal to prevent explosive byproducts .
    • Emergency Procedures : For spills, evacuate the area, don PPE, and absorb with inert material (e.g., vermiculite). Decontaminate with ethanol/water mixtures .

(Advanced) How can researchers design kinetic studies to evaluate 8-azido-5'-adenylic acid as a competitive inhibitor of ATP-dependent enzymes?

Answer:

  • Experimental Design :
    • Substrate Titration : Vary ATP concentrations (0.1–10 mM) at fixed inhibitor levels to generate Lineweaver-Burk plots and calculate KiK_i values .
    • Time-Resolved Assays : Use stopped-flow spectroscopy to monitor rapid binding kinetics (millisecond resolution).
    • Fluorescent Probes : Label the enzyme with environmentally sensitive fluorophores (e.g., ANS) to detect conformational changes upon inhibitor binding .
  • Data Validation : Replicate experiments across three independent trials and use statistical tools (e.g., ANOVA) to confirm significance .

(Basic) What spectroscopic techniques are suitable for characterizing 8-azido-5'-adenylic acid in solution?

Answer:

  • UV-Vis Spectroscopy : Detect absorbance at 260 nm (adenine moiety) and 280 nm (azido group) to estimate concentration and monitor degradation .
  • Circular Dichroism (CD) : Analyze secondary structure interactions in enzyme-binding assays, particularly for RNA/DNA-dependent systems .
  • Fourier-Transform Infrared (FTIR) : Identify azido vibrational bands (2080–2120 cm1^{-1}) to confirm functional group integrity .

(Advanced) How can researchers resolve contradictions in reported solubility data for 8-azido-5'-adenylic acid across studies?

Answer:

  • Methodological Harmonization :
    • Solvent Systems : Test solubility in buffered solutions (e.g., PBS, Tris-HCl) vs. organic solvents (e.g., DMSO, methanol) to identify optimal conditions .
    • Temperature Control : Measure solubility at 4°C, 25°C, and 37°C to account for thermal effects.
    • Dynamic Light Scattering (DLS) : Assess aggregation states that may falsely indicate low solubility .
  • Reporting Standards : Publish full experimental details (e.g., buffer composition, centrifugation parameters) to enable cross-study comparisons .

(Basic) What are the recommended controls for enzymatic assays using 8-azido-5'-adenylic acid?

Answer:

  • Negative Controls :
    • No Enzyme : Confirm the compound does not auto-degrade or react with assay components.
    • Unmodified Substrate : Compare activity with native 5'-adenylic acid to quantify inhibition efficiency .
  • Positive Controls : Include a known inhibitor (e.g., AMP-PNP for ATPases) to validate assay sensitivity .

(Advanced) How can computational modeling guide the use of 8-azido-5'-adenylic acid in structural biology studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding poses in enzyme active sites to identify steric clashes caused by the azido group .
  • Docking Studies : Use software like AutoDock Vina to screen for off-target interactions with non-ATP-binding proteins .
  • Free Energy Calculations : Estimate binding affinity changes (ΔΔG\Delta\Delta G) due to azido substitution compared to native substrates .

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